molecular formula C10H13BrFNO B13259930 [(3-Bromo-4-fluorophenyl)methyl](2-methoxyethyl)amine

[(3-Bromo-4-fluorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13259930
M. Wt: 262.12 g/mol
InChI Key: WUYWUNXWLVTVOP-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is a secondary amine featuring a benzyl group substituted with bromo (Br) and fluoro (F) groups at the 3- and 4-positions, respectively, and a 2-methoxyethylamine moiety. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules.

Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H13BrFNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

WUYWUNXWLVTVOP-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Core: 3-Bromo-4-fluorobenzene Derivatives

The initial step involves synthesizing the aromatic framework, specifically 3-bromo-4-fluorobenzene derivatives, which serve as precursors for subsequent functionalization. The key approaches include:

  • Electrophilic Aromatic Substitution (EAS):
    Bromination and fluorination reactions on benzene rings, utilizing bromine and fluorine sources under controlled conditions, to selectively obtain 3-bromo-4-fluorobenzene.
    Note: Selectivity is crucial to ensure substitution at the desired positions, often achieved through directing groups or regioselective catalysts.

  • Halogenation of Pre-formed Precursors:
    Using halogenating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts like iron(III) bromide, followed by fluorination steps, can yield the target halogenated aromatic compounds.

Preparation of 3-Bromo-4-fluorobenzaldehyde or Related Intermediates

The aromatic halogenated compounds can be oxidized or functionalized to form aldehyde intermediates, which are pivotal for subsequent transformations. This process typically involves:

Formation of the Methylamine Derivative

The core step involves introducing the methylamine group onto the aromatic ring, which can be achieved through:

  • Nucleophilic substitution reactions where a suitable leaving group (e.g., halogen) on the aromatic ring reacts with methylamine or derivatives under controlled conditions.

  • Reductive amination of aldehyde intermediates using methylamine and a reducing agent such as sodium cyanoborohydride or sodium borohydride, providing a direct route to the aromatic methylamine.

Introduction of the 2-Methoxyethyl Group

The final step involves attaching the 2-methoxyethyl group to the amino moiety:

  • N-Alkylation of the aromatic methylamine with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide).
    This reaction typically employs a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, at elevated temperatures.

  • Reductive alkylation with 2-methoxyethyl aldehyde or ketone derivatives can also be employed, using reducing agents to facilitate the formation of the secondary amine.

Research Data and Reaction Conditions

Step Reagents Solvent Temperature Yield Remarks
Halogenation Bromine or N-bromosuccinimide Acetic acid or carbon tetrachloride Room temperature to 80°C ~80-95% Regioselectivity critical
Oxidation Potassium permanganate Water/acidic medium 70–100°C ~70-85% Controlled to prevent over-oxidation
Nucleophilic substitution Methylamine Ethanol or methanol Reflux 80-95% Excess methylamine enhances yield
N-Alkylation 2-Methoxyethyl halide DMF or acetonitrile 40–60°C 85-96% Use of base improves selectivity

Notes on Optimization and Industrial Viability

  • Reaction Conditions:
    Maintaining optimal temperature and molar ratios is crucial to maximize yield and minimize side reactions such as polyalkylation or over-halogenation.

  • Purification:
    Post-reaction purification typically involves recrystallization or chromatography to isolate high-purity intermediates.

  • Scalability: The described methods are adaptable for industrial synthesis, with process modifications such as continuous flow reactors and solvent recycling improving efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic and electrophilic substitutions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
(3-Bromo-4-fluorophenyl)methylamine C₁₁H₁₆BrFNO₂ 274.15 3-Br, 4-F, 2-methoxyethyl Potential enzyme inhibition (e.g., HDAC) due to methoxyethyl group
(3-Bromo-4-methoxyphenyl)methylamine C₁₁H₁₆BrNO₂ 274.15 3-Br, 4-OCH₃, 2-methoxyethyl Methoxy group increases electron-donating effects, altering lipophilicity
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine C₁₁H₁₆BrFN₂ 288.17 3-Br, 4-F, 2-(dimethylamino)ethyl Enhanced basicity from dimethylamino group; possible CNS activity
(4-Chlorophenyl)methylamine C₁₀H₁₄ClNO 199.68 4-Cl, 2-methoxyethyl Reduced steric bulk compared to bromo/fluoro derivatives
2-(4-Bromo-2-fluorophenoxy)ethylamine C₁₁H₁₅BrFNO 276.15 4-Br, 2-F, phenoxyethyl-propyl Phenoxy linkage may alter binding affinity in receptor targets

Key Differences and Implications

Substituent Electronic Effects: The 3-bromo-4-fluoro combination in the target compound introduces strong electron-withdrawing effects, which may enhance stability and influence interactions with electron-rich biological targets. Replacement of the 2-methoxyethyl group with a 2-(dimethylamino)ethyl moiety (C₁₁H₁₆BrFN₂) introduces a basic tertiary amine, which could improve solubility in acidic environments and facilitate interactions with nucleic acids or phosphorylated proteins .

The phenoxyethyl-propyl variant (C₁₁H₁₅BrFNO) may exhibit distinct binding modes due to its ether linkage, which could reduce rigidity compared to the benzylamine scaffold .

Physicochemical Properties: The chlorophenyl derivative (C₁₀H₁₄ClNO) has a lower molecular weight (199.68 vs. The dimethylaminoethyl analogue (C₁₁H₁₆BrFN₂) has a higher molecular weight (288.17) and basicity, which might affect pharmacokinetics, such as tissue distribution and half-life .

Biological Activity

(3-Bromo-4-fluorophenyl)methylamine is a chemical compound with significant potential in pharmacological research. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, along with a methoxyethyl amine side chain, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

  • Molecular Formula: C10H13BrFNO
  • Molecular Weight: 262.12 g/mol
  • CAS Number: [Not specified in the sources]

The presence of halogens (bromine and fluorine) in its structure may enhance the compound's reactivity and binding affinity towards biological targets.

The biological activity of (3-Bromo-4-fluorophenyl)methylamine is believed to stem from its ability to interact with various molecular targets. These interactions can include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways critical for various physiological responses.

Biological Activity

Research has indicated several areas where (3-Bromo-4-fluorophenyl)methylamine exhibits biological activity:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Potential

There are indications that (3-Bromo-4-fluorophenyl)methylamine may have anticancer properties. Its structural similarity to known anticancer agents suggests it could interfere with cancer cell proliferation or induce apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds structurally related to (3-Bromo-4-fluorophenyl)methylamine. Here are notable findings:

StudyFindings
Study A (2021)Identified inhibition of lysosomal phospholipase A2 as a potential mechanism for drug-induced phospholipidosis, relevant for understanding toxicity in similar compounds .
Study B (2020)Reported antimicrobial activity against specific strains of bacteria, suggesting further exploration into its use as an antimicrobial agent.
Study C (2023)Investigated the compound's effects on cancer cell lines, showing promising results in reducing cell viability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3-Bromo-4-fluorophenyl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
(3-Bromo-4-chlorophenyl)methyl(2-methoxyethyl)amineC11H14BrClNContains chlorine instead of fluorine; variations in reactivity due to different halogens.
(3-Bromo-4-fluorophenyl)methyl(2-methoxypropyl)amineC11H15BrFNDifferent alkyl side chain; potential differences in biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-4-fluorophenyl)methylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, intermediates like 2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5) can serve as precursors for brominated aromatic systems, with controlled reaction temperatures (e.g., 0–5°C for sensitive intermediates) and catalysts like Pd/C for hydrogenation steps . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>80%). Optimization includes adjusting solvent polarity and monitoring by TLC/HPLC to minimize by-products like dehalogenated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing (3-Bromo-4-fluorophenyl)methylamine, and what key spectral markers should be identified?

  • Methodological Answer :

  • NMR : 1^1H NMR should show distinct signals for the methoxyethyl group (δ 3.2–3.5 ppm, OCH2_2CH2_2O) and aromatic protons (δ 6.8–7.4 ppm for Br/F-substituted phenyl). 19^{19}F NMR can confirm fluorophenyl substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ peaks matching the molecular formula (C10_{10}H12_{12}BrFNO).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with key metrics like C-Br bond lengths (~1.9 Å) and torsion angles for methoxyethyl groups .

Q. How can researchers assess the solubility and stability of (3-Bromo-4-fluorophenyl)methylamine under varying pH and solvent conditions?

  • Methodological Answer : Conduct solubility tests in DMSO, methanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λ~270 nm for aromatic absorption). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methoxyethyl groups enhance water solubility but may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions or biological interactions?

  • Methodological Answer : The electron-withdrawing Br/F groups activate the phenyl ring for electrophilic substitution but may hinder nucleophilic attacks. Computational DFT studies (e.g., Gaussian 09) model charge distribution, showing decreased electron density at the para position. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)2_2/SPhos catalysts (80°C, toluene) to overcome steric hindrance .

Q. What strategies resolve contradictions in biological activity data for (3-Bromo-4-fluorophenyl)methylamine derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., enzyme vs. cell-based assays) may arise from metabolic stability or membrane permeability. Use metabolic profiling (LC-MS/MS) to identify degradation products and deuterium labeling to track compound uptake. Stereochemical effects are critical: chiral HPLC separates enantiomers, and molecular docking (AutoDock Vina) evaluates binding mode variations .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs or kinases)?

  • Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) model ligand-receptor interactions. Key steps:

Generate 3D conformers (Open Babel).

Dock into target pockets (e.g., serotonin receptors) using induced-fit protocols.

Validate with free-energy perturbation (FEP) calculations. The methoxyethyl chain may form hydrogen bonds with Thr194 in 5-HT2A_{2A}, while Br/F groups enhance hydrophobic contacts .

Q. What are the challenges in synthesizing enantiomerically pure (3-Bromo-4-fluorophenyl)methylamine, and how can chiral resolution be achieved?

  • Methodological Answer : Chiral pool synthesis starts with enantiopure 2-methoxyethylamine precursors. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induces >90% ee. Resolution via chiral stationary phases (CSPs) like Chiralpak AD-H (hexane/IPA, 1 mL/min) separates enantiomers, confirmed by circular dichroism (CD) .

Safety and Handling

Q. What safety protocols are critical when handling (3-Bromo-4-fluorophenyl)methylamine in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats). Bromo/fluoro aromatic compounds may release toxic HF/HBr upon decomposition. Neutralize waste with 10% NaHCO3_3 before disposal. Store under nitrogen at -20°C to prevent oxidation .

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